molecular formula C22H25N3O B11512586 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine

Cat. No.: B11512586
M. Wt: 347.5 g/mol
InChI Key: LTHBJHFXNJBMTQ-UHFFFAOYSA-N
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Description

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with ketones or aldehydes under acidic conditions.

    Methoxylation and Methylation: Introduction of the methoxy and methyl groups on the indole ring can be done using methyl iodide and sodium methoxide.

    Coupling Reaction: The final step involves coupling the two indole derivatives through a suitable linker, such as an ethanamine group, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated indoles, nitroindoles

Scientific Research Applications

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes involving indole derivatives.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxy-2-methyl-3-indoleacetic acid: Another indole derivative with similar structural features but different functional groups.

    5-Methoxytryptamine: Shares the methoxy group and indole core but differs in the side chain structure.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core, used for comparison in medicinal chemistry studies.

Uniqueness

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methyl-1H-indol-3-yl)methyl]ethanamine stands out due to its unique combination of functional groups and the potential for diverse biological activities. Its dual indole structure allows for interactions with multiple molecular targets, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H25N3O

Molecular Weight

347.5 g/mol

IUPAC Name

2-(5-methoxy-2-methyl-1H-indol-3-yl)-N-[(1-methylindol-3-yl)methyl]ethanamine

InChI

InChI=1S/C22H25N3O/c1-15-18(20-12-17(26-3)8-9-21(20)24-15)10-11-23-13-16-14-25(2)22-7-5-4-6-19(16)22/h4-9,12,14,23-24H,10-11,13H2,1-3H3

InChI Key

LTHBJHFXNJBMTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC)CCNCC3=CN(C4=CC=CC=C43)C

Origin of Product

United States

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